2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide
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Overview
Description
2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of acetamide, characterized by the presence of chloro and hydroxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide typically involves the reaction of 2-chloro-5-hydroxybenzyl chloride with acetamide in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
2-chloro-5-hydroxybenzyl chloride+acetamidebase, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro groups can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-5-hydroxybenzaldehyde or 2-chloro-5-hydroxybenzoic acid.
Reduction: Formation of 2-chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]ethanamine.
Substitution: Formation of 2-chloro-N-[(2-amino-5-hydroxyphenyl)methyl]acetamide or 2-chloro-N-[(2-thio-5-hydroxyphenyl)methyl]acetamide.
Scientific Research Applications
2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-hydroxyphenyl)acetamide
- 2-Chloro-N-(4-hydroxyphenyl)acetamide
- 2-Chloro-N-(5-chloro-2-hydroxyphenyl)propanamide
Uniqueness
2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-4-9(14)12-5-6-3-7(13)1-2-8(6)11/h1-3,13H,4-5H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFGHZCJQMCFEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CNC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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